1-Hexadecyl-sn-glycerol 3-phosphate

説明

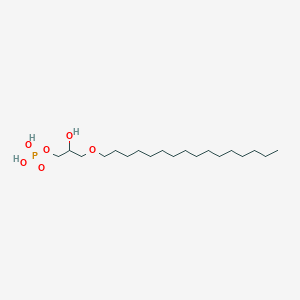

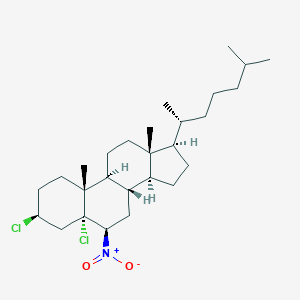

1-Hexadecyl-sn-glycerol 3-phosphate, also known as PA(O-16:0/0:0), belongs to the class of organic compounds known as monoalkylglycerophosphates. These are compounds containing a glycerophosphate moiety attached to a fatty acyl chain through an ether bond . It is a very hydrophobic molecule .

Synthesis Analysis

1-Hexadecyl-2-hydroxy-sn-glycero-3-phosphate is a lysophospholipid (LPL), that is made up of glycerol 3-phosphate (G3P), fatty acids, and a hydroxyl group. It participates in the synthesis of phosphatidic acid (PA) .Molecular Structure Analysis

The molecular formula of 1-Hexadecyl-sn-glycerol 3-phosphate is C19H41O6P. It has a net charge of 0, an average mass of 396.49900, and a monoisotopic mass of 396.26408 .Chemical Reactions Analysis

1-Hexadecyl-sn-glycerol 3-phosphate is a 1-alkyl-sn-glycerol 3-phosphate . It is a conjugate acid of 1-hexadecyl-sn-glycero-3-phosphate (2−) .Physical And Chemical Properties Analysis

1-Hexadecyl-sn-glycerol 3-phosphate is a very hydrophobic molecule . It has a net charge of 0, an average mass of 396.49900, and a monoisotopic mass of 396.26408 .科学的研究の応用

Biochemistry

1-Hexadecyl-sn-glycerol 3-phosphate is a monoalkylglycerophosphate, which plays a role in the synthesis and metabolism of lipids. In biochemistry research, it’s used to study the mechanisms of lipid signaling pathways and membrane dynamics . It’s also a subject of interest in the study of lipid rafts and their role in cellular processes.

Pharmacology

In pharmacology, this compound is investigated for its potential therapeutic effects. It’s an analog of lysophosphatidic acid (LPA), which can bind to G protein-coupled receptors, influencing cell proliferation, smooth muscle contraction, and platelet aggregation . Research into its pharmacological applications could lead to new treatments for various diseases.

Dermatology

1-Hexadecyl-sn-glycerol 3-phosphate has applications in dermatological research, particularly in studying skin barrier function and disorders. It’s been shown to reduce UVB-induced cell death and ROS production in keratinocytes, suggesting potential protective roles against skin damage .

Cardiology

This compound is of interest in cardiology for its protective effects on the heart. Studies have indicated that it can increase coronary flow and reduce damage in ischemia/reperfusion injury models, making it a candidate for heart disease treatment research .

Toxicology

Toxicological studies utilize 1-Hexadecyl-sn-glycerol 3-phosphate to understand its effects on cellular health and potential toxicity. It’s important in assessing the safety of lipid-based compounds and their metabolites .

Environmental Science

Environmental scientists study this compound for its presence in biological systems and potential environmental impacts. It’s a metabolite found in mammals, including mice, and can be used as a biomarker for environmental exposure to certain chemicals .

Food Science

In food science, the focus is on the role of such compounds in nutrition and metabolism. 1-Hexadecyl-sn-glycerol 3-phosphate could be studied for its impact on dietary lipid absorption and metabolism .

Materials Science

Lastly, in materials science, researchers are interested in the properties of 1-Hexadecyl-sn-glycerol 3-phosphate for creating biocompatible materials. Its lipid nature makes it a candidate for developing new materials with specific interactions with biological tissues .

作用機序

Target of Action

1-Hexadecyl-sn-glycerol 3-phosphate, also known as PA(O-16:0/0:0), is a 1-alkyl-sn-glycerol 3-phosphate . It is a mammalian metabolite produced during a metabolic reaction in a mouse

Mode of Action

It is known to be involved in phospholipid metabolism .

Biochemical Pathways

1-Hexadecyl-sn-glycerol 3-phosphate is involved in the phospholipid metabolism pathway . It is a part of the process of conversion of lysophosphatidylcholine to phosphatidylcholine in the presence of acyl-CoA . This process is crucial in the synthesis of lung surfactant and platelet-activating factor .

Result of Action

It is known to play a role in phospholipid metabolism, which is crucial for various biological functions .

特性

IUPAC Name |

[(2R)-3-hexadecoxy-2-hydroxypropyl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H41O6P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-24-17-19(20)18-25-26(21,22)23/h19-20H,2-18H2,1H3,(H2,21,22,23)/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLVRFPVHQPHXAA-LJQANCHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCOCC(COP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCOC[C@H](COP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H41O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

52603-03-9 | |

| Record name | 1-Hexadecyl-sn-glyceryl-3-phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52603-03-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![11b-Ethoxy-4-methoxy-11-methyl-[1,3]dioxolo[4,5-c]acridine-5,6-dione](/img/structure/B107894.png)

![[4-[2-(Diaminomethylidene)hydrazinyl]phenyl]iminourea](/img/structure/B107906.png)